Timcodar

Description

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

a mutlidrug resistance inhibitor; structure in first source

See also: this compound Dimesylate (active moiety of).

Structure

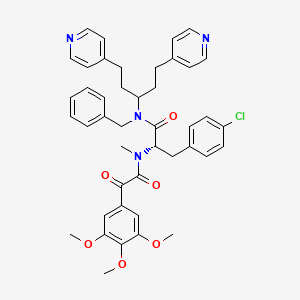

2D Structure

Properties

IUPAC Name |

(2S)-N-benzyl-3-(4-chlorophenyl)-N-(1,5-dipyridin-4-ylpentan-3-yl)-2-[methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H45ClN4O6/c1-47(43(51)40(49)34-27-38(52-2)41(54-4)39(28-34)53-3)37(26-32-10-14-35(44)15-11-32)42(50)48(29-33-8-6-5-7-9-33)36(16-12-30-18-22-45-23-19-30)17-13-31-20-24-46-25-21-31/h5-11,14-15,18-25,27-28,36-37H,12-13,16-17,26,29H2,1-4H3/t37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSMWZHHUGSULF-QNGWXLTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC1=CC=C(C=C1)Cl)C(=O)N(CC2=CC=CC=C2)C(CCC3=CC=NC=C3)CCC4=CC=NC=C4)C(=O)C(=O)C5=CC(=C(C(=C5)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CC1=CC=C(C=C1)Cl)C(=O)N(CC2=CC=CC=C2)C(CCC3=CC=NC=C3)CCC4=CC=NC=C4)C(=O)C(=O)C5=CC(=C(C(=C5)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H45ClN4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870142 | |

| Record name | N-Benzyl-4-chloro-N-[1,5-di(pyridin-4-yl)pentan-3-yl]-Nalpha-methyl-Nalpha-[oxo(3,4,5-trimethoxyphenyl)acetyl]phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

749.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179033-51-3 | |

| Record name | Timcodar [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179033513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Timcodar | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12761 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Benzyl-4-chloro-N-[1,5-di(pyridin-4-yl)pentan-3-yl]-Nalpha-methyl-Nalpha-[oxo(3,4,5-trimethoxyphenyl)acetyl]phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIMCODAR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U141W322WZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Timcodar (VX-853) in Tuberculosis Research: A Technical Guide

An In-depth Examination of a Novel Efflux Pump Inhibitor as a Potential Adjunctive Therapy for Tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timcodar (formerly VX-853) is a small molecule that has been investigated for its potential role in combating Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB). Originally developed as a mammalian multidrug resistance inhibitor, this compound has shown promise as an adjunctive therapeutic agent that can enhance the efficacy of existing anti-TB drugs. This technical guide provides a comprehensive overview of the preclinical data, experimental methodologies, and proposed mechanism of action of this compound in the context of tuberculosis research.

Core Concept: Efflux Pump Inhibition in Tuberculosis

A significant challenge in TB therapy is the emergence of drug resistance. One mechanism by which M. tuberculosis can evade the effects of antibiotics is through the active efflux of drugs from the bacterial cell, mediated by a variety of efflux pumps. Efflux pump inhibitors (EPIs) are compounds that can block these pumps, thereby increasing the intracellular concentration of antibiotics and restoring their efficacy. This compound has been identified as such an inhibitor, with a complex mechanism that appears to involve both bacterial and host-targeted pathways[1].

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in tuberculosis research.

Table 1: In Vitro Activity of this compound Against M. tuberculosis

| Parameter | Value | Conditions | Source |

| Minimum Inhibitory Concentration (MIC) | 19 µg/mL | Broth culture | [1] |

| 50% Inhibitory Concentration (IC50) | 1.9 µg/mL | In Mtb-infected host macrophage cells | [1] |

Table 2: In Vitro Synergy of this compound with Anti-TB Drugs

| Anti-TB Drug | Synergy Observed (Broth Culture) | Synergy Observed (Macrophage Model) | Source |

| Rifampin | Yes | Yes | [1] |

| Bedaquiline | Yes | Yes | [1] |

| Clofazimine | Yes | Not specified | [1] |

| Moxifloxacin | No | Yes | [1] |

| Isoniazid | No | Not specified | [1] |

Table 3: In Vivo Efficacy of this compound in a Murine Model of Tuberculosis

| Treatment Group | Log10 Reduction in Lung Bacterial Burden (Compared to Drug Alone) | Mouse Model | Source |

| Rifampin + this compound | 1.0 | BALB/c mice, aerosol infection | [1] |

| Isoniazid + this compound | 0.4 | BALB/c mice, aerosol infection | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Susceptibility and Synergy Testing

Objective: To determine the direct antibacterial activity of this compound and its synergistic potential with other anti-TB drugs.

Methodology: Checkerboard Broth Microdilution Assay

-

Preparation of Reagents:

-

Prepare stock solutions of this compound and anti-TB drugs (Rifampin, Isoniazid, Bedaquiline, Clofazimine, Moxifloxacin) in a suitable solvent (e.g., DMSO).

-

Prepare a culture of M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) and grow to mid-log phase.

-

-

Assay Setup:

-

In a 96-well microtiter plate, create a two-dimensional gradient of drug concentrations. Serially dilute this compound along the y-axis and the anti-TB drug along the x-axis.

-

Inoculate each well with the M. tuberculosis culture, diluted to a final concentration of approximately 5 x 105 CFU/mL.

-

Include control wells with no drugs (growth control) and wells with each drug alone to determine their individual MICs.

-

-

Incubation and Reading:

-

Incubate the plates at 37°C for 7-14 days.

-

Assess bacterial growth visually or by using a growth indicator such as Resazurin. The MIC is defined as the lowest concentration of a drug that inhibits visible growth.

-

-

Data Analysis:

-

Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

-

Synergy is typically defined as an FICI ≤ 0.5, additivity/indifference as 0.5 < FICI ≤ 4, and antagonism as FICI > 4.

-

Macrophage Infection Assay

Objective: To evaluate the activity of this compound against intracellular M. tuberculosis.

Methodology:

-

Cell Culture and Differentiation:

-

Culture a human monocyte cell line (e.g., THP-1) in RPMI 1640 medium supplemented with 10% fetal bovine serum.

-

Differentiate the monocytes into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

-

-

Infection:

-

Infect the differentiated macrophages with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 1-10 for a few hours.

-

Wash the cells to remove extracellular bacteria.

-

-

Drug Treatment:

-

Add fresh media containing serial dilutions of this compound, with or without a fixed concentration of a synergistic anti-TB drug (e.g., Rifampin, Moxifloxacin, Bedaquiline).

-

-

Incubation and Lysis:

-

Incubate the infected cells for 3-5 days.

-

Lyse the macrophages with a gentle detergent (e.g., Triton X-100) to release intracellular bacteria.

-

-

Quantification of Bacteria:

-

Determine the number of viable bacteria by plating serial dilutions of the lysate on Middlebrook 7H11 agar and counting colony-forming units (CFU) after 3-4 weeks of incubation.

-

-

Data Analysis:

-

Calculate the percent inhibition of bacterial growth for each drug concentration compared to the untreated control.

-

Determine the IC50, the concentration of the drug that inhibits 50% of bacterial growth.

-

In Vivo Murine Model of Tuberculosis

Objective: To assess the in vivo efficacy of this compound in combination with first-line anti-TB drugs.

Methodology:

-

Animal Model:

-

Use female BALB/c mice, a commonly used inbred strain for TB research.

-

-

Infection:

-

Infect the mice with a low-dose aerosol of M. tuberculosis H37Rv to establish a pulmonary infection.

-

-

Drug Treatment:

-

After a pre-treatment period to allow the infection to establish (e.g., 2-4 weeks), begin drug administration.

-

Administer drugs orally by gavage, typically 5 days a week.

-

Treatment groups should include:

-

Vehicle control

-

This compound alone (e.g., 40 mg/kg)

-

Rifampin alone (e.g., 10 mg/kg)

-

Isoniazid alone (e.g., 25 mg/kg)

-

Rifampin + this compound

-

Isoniazid + this compound

-

-

-

Efficacy Assessment:

-

After a defined treatment period (e.g., 4 weeks), euthanize the mice.

-

Aseptically remove the lungs and homogenize them in saline.

-

Plate serial dilutions of the lung homogenates on Middlebrook 7H11 agar.

-

After 3-4 weeks of incubation at 37°C, count the number of CFUs.

-

-

Data Analysis:

-

Express the bacterial load in the lungs as log10 CFU.

-

Compare the mean log10 CFU of the combination therapy groups to the monotherapy and vehicle control groups to determine the reduction in bacterial burden.

-

Visualizations

Proposed Mechanism of Action and Experimental Workflow

Caption: Proposed dual mechanism of this compound and the corresponding experimental validation workflow.

In Vitro Synergy Determination Workflow

Caption: Step-by-step workflow for the checkerboard assay to determine drug synergy.

In Vivo Efficacy Evaluation Workflow

Caption: Workflow for the murine model of tuberculosis to evaluate in vivo drug efficacy.

Conclusion

This compound (VX-853) represents a promising candidate as an adjunctive therapy for tuberculosis. Its ability to potentiate the activity of key anti-TB drugs, particularly rifampin, both in vitro and in vivo, highlights the potential of efflux pump inhibition as a strategy to combat drug resistance and enhance treatment efficacy. The complex mechanism, likely involving both bacterial and host cell targets, warrants further investigation to fully elucidate its mode of action and identify specific molecular targets. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and other novel efflux pump inhibitors in the drug development pipeline for tuberculosis.

References

Timcodar's Mechanism of Action in Mycobacterium tuberculosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Timcodar (formerly VX-853) is a promising investigational compound that acts as an efflux pump inhibitor (EPI), enhancing the efficacy of existing anti-tuberculosis drugs against Mycobacterium tuberculosis (M. tuberculosis). While exhibiting weak intrinsic anti-mycobacterial activity, this compound's primary mechanism of action is the potentiation of various first- and second-line anti-TB agents. This technical guide provides an in-depth analysis of this compound's mechanism, supported by quantitative data, detailed experimental methodologies, and visual representations of its proposed pathways. The evidence suggests a complex, dual-acting mechanism involving the inhibition of both bacterial and host cell efflux pumps, leading to increased intracellular concentrations of co-administered drugs and improved bacterial clearance.

Quantitative Analysis of this compound's Efficacy

This compound's potency, both alone and in combination with other anti-tuberculosis drugs, has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Activity of this compound Against Mycobacterium tuberculosis

| Assay Type | M. tuberculosis Strain | Metric | Value (µg/mL) | Citation |

| Broth Culture | H37Ra | MIC | 18.7 | [1] |

| Broth Culture | Erdman | MIC | 64 | [1] |

| Macrophage Infection (THP-1 cells) | H37Ra (luciferase reporter) | IC50 | 1.9 | [1] |

Table 2: Synergistic Activity of this compound with Anti-TB Drugs in Broth Culture

| Combination Drug | M. tuberculosis Strain | Synergy Observed | Citation |

| Rifampin | H37Ra | Yes | [1][2] |

| Bedaquiline | H37Ra | Yes | [1][2] |

| Clofazimine | H37Ra | Yes | [1][2] |

Table 3: Synergistic Activity of this compound with Anti-TB Drugs in Macrophage Infection Model

| Combination Drug | M. tuberculosis Strain | Synergy Observed | Citation |

| Rifampin | H37Ra | Yes | [1][2] |

| Moxifloxacin | H37Ra | Yes | [1][2] |

| Bedaquiline | H37Ra | Yes | [1][2] |

Table 4: In Vivo Potentiation of Anti-TB Drugs by this compound in a Mouse Model

| Combination Drug | Efficacy Metric | Potentiation Effect | Citation |

| Rifampin | log10 CFU reduction in lung | 1.0 | [1] |

| Isoniazid | log10 CFU reduction in lung | 0.4 | [1] |

Proposed Mechanism of Action: A Dual Inhibition Model

This compound's efficacy is attributed to its ability to inhibit efflux pumps in both M. tuberculosis and the host macrophages. This dual action is crucial as M. tuberculosis primarily resides within macrophages, and efflux pumps in both the bacterium and the host cell can reduce the intracellular concentration of anti-TB drugs.

Inhibition of M. tuberculosis Efflux Pumps

M. tuberculosis possesses a number of efflux pumps that actively expel antimicrobial agents, contributing to intrinsic and acquired drug resistance. One such pump, Rv1258c (Tap), is known to be induced upon macrophage infection and is implicated in tolerance to rifampin.[1][3] this compound is proposed to inhibit these bacterial efflux pumps, thereby increasing the intracellular concentration of co-administered drugs to effective levels. This is supported by the observation that this compound inhibits the efflux of ethidium bromide, a known efflux pump substrate, in M. tuberculosis broth cultures.[1]

Inhibition of Host Macrophage Efflux Pumps

Host cells, including macrophages, also express efflux pumps that can reduce the intracellular accumulation of drugs. By inhibiting these host pumps, this compound further enhances the concentration of anti-TB drugs within the macrophage, the primary niche of M. tuberculosis infection.[1][2] This host-targeted aspect of this compound's mechanism is supported by its significantly greater potency in macrophage infection models compared to broth cultures.[1]

Caption: Proposed dual mechanism of action of this compound in a macrophage infected with M. tuberculosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Susceptibility Testing (MIC Determination)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound and its effect on the MIC of other anti-TB drugs.

Protocol:

-

M. tuberculosis strains (e.g., H37Ra, Erdman) are cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) and Tween 80.

-

A checkerboard titration is performed in 96-well microplates. Serial twofold dilutions of this compound are made along one axis, and serial twofold dilutions of the anti-TB drug (e.g., rifampin) are made along the other axis.

-

Each well is inoculated with a standardized suspension of M. tuberculosis.

-

Plates are incubated at 37°C for 7-14 days.

-

The MIC is determined as the lowest concentration of the drug that inhibits visible growth. For synergistic effects, the fractional inhibitory concentration (FIC) index is calculated.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Macrophage Infection Assay

Objective: To evaluate the activity of this compound against intracellular M. tuberculosis.

Protocol:

-

Human monocyte-like THP-1 cells are differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).

-

The macrophages are infected with an autoluminescent or luciferase-expressing strain of M. tuberculosis H37Ra at a specific multiplicity of infection (MOI).

-

After allowing for phagocytosis, extracellular bacteria are removed by washing.

-

The infected macrophages are then treated with serial dilutions of this compound, alone or in combination with other anti-TB drugs.

-

After a 3-day incubation period, intracellular bacterial viability is assessed by measuring luminescence.

-

The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.

Caption: Workflow for the macrophage infection assay.

In Vivo Mouse Model of Tuberculosis

Objective: To assess the in vivo efficacy of this compound in potentiating anti-TB drugs.

Protocol:

-

BALB/c mice are infected via aerosol with a low dose of M. tuberculosis Erdman strain.

-

After a chronic infection is established (e.g., 3-4 weeks post-infection), treatment is initiated.

-

Mice are treated with the anti-TB drug (e.g., rifampin, isoniazid) with or without this compound. This compound is typically administered orally.

-

Treatment is administered for a specified period (e.g., 4 weeks).

-

At the end of the treatment period, mice are euthanized, and the lungs and spleens are harvested.

-

The bacterial burden in the organs is quantified by plating serial dilutions of tissue homogenates on Middlebrook 7H11 agar and counting colony-forming units (CFU).

-

The potentiation effect is determined by comparing the log10 CFU reduction in the combination therapy group to the monotherapy groups.

Clinical Development Status

As of the latest available information, there are no publicly registered clinical trials specifically investigating this compound (VX-853) for the treatment of tuberculosis. Further research and development would be required to assess its safety and efficacy in humans for this indication.

Conclusion

This compound demonstrates a compelling mechanism of action as an efflux pump inhibitor that potentiates the activity of key anti-tuberculosis drugs. Its dual action on both bacterial and host cell efflux pumps represents a novel strategy to combat drug-tolerant and drug-resistant M. tuberculosis. The preclinical data strongly support its potential as an adjunctive therapy to shorten and improve the efficacy of current TB treatment regimens. Further investigation, including clinical trials, is warranted to fully elucidate its therapeutic potential.

References

- 1. The Efflux Pump Inhibitor this compound Improves the Potency of Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Frontiers | Mutations in Efflux Pump Rv1258c (Tap) Cause Resistance to Pyrazinamide, Isoniazid, and Streptomycin in M. tuberculosis [frontiersin.org]

Timcodar as an efflux pump inhibitor in TB

An In-depth Technical Guide on Timcodar as an Efflux Pump Inhibitor in Tuberculosis

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a global health crisis, exacerbated by the rise of multidrug-resistant strains. Efflux pumps, which actively transport antibiotics out of the bacterial cell, are a significant mechanism of both intrinsic and acquired drug resistance. This document provides a detailed technical overview of this compound (formerly VX-853), a novel efflux pump inhibitor (EPI), and its role as a potential adjuvant in TB therapy. This compound has been shown to potentiate the activity of several first- and second-line anti-TB drugs by inhibiting efflux mechanisms, thereby restoring or enhancing their efficacy. This guide synthesizes the available quantitative data, details the experimental protocols used in its evaluation, and visualizes the underlying mechanisms and workflows.

Introduction to this compound

This compound is a small molecule originally identified as a mammalian multidrug resistance inhibitor that was subsequently investigated for its activity against bacterial pathogens.[1][2] It has demonstrated the ability to inhibit bacterial efflux pumps, particularly in Gram-positive bacteria, and has shown significant promise in potentiating the activity of antimycobacterial agents against M. tuberculosis.[3][4][5] Its chemical formula is C43H45ClN4O6.

Mechanism of Action

This compound's primary mechanism as a TB therapy adjuvant is the inhibition of efflux pumps on the M. tuberculosis cell membrane. These pumps are responsible for extruding therapeutic agents, lowering their intracellular concentration and thus their effectiveness. By blocking these pumps, this compound increases the intracellular accumulation and retention of co-administered anti-TB drugs, restoring their potency. The activity of this compound is complex, suggesting it may involve both bacterial and host-targeted mechanisms, as its potentiation effects are drug-dependent and more pronounced within host macrophages.[3][4][5]

References

- 1. Inhibition of antibiotic efflux in bacteria by the novel multidrug resistance inhibitors biricodar (VX-710) and this compound (VX-853) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Infection of macrophages with Mycobacterium tuberculosis induces global modifications to phagosomal function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The efflux pump inhibitor this compound improves the potency of antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Efflux Pump Inhibitor this compound Improves the Potency of Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Growing and handling of Mycobacterium tuberculosis for macrophage infection assays - PMC [pmc.ncbi.nlm.nih.gov]

The Early Discovery and Preclinical Research of Timcodar (VX-853): A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Timcodar (VX-853) is a non-immunosuppressive derivative of the macrolide FK506, developed by Vertex Pharmaceuticals. Unlike its parent compound, this compound was engineered to not bind to the FK506-binding protein 12 (FKBP12), thereby avoiding the immunosuppressive effects associated with calcineurin inhibition. Early research into this compound has unveiled its potential across diverse therapeutic areas, including metabolic diseases, infectious diseases, and neuroprotection. This technical guide provides a comprehensive overview of the foundational preclinical research and discovery of this compound, with a focus on its mechanisms of action, key experimental findings, and detailed methodologies.

Core Research Areas and Mechanisms of Action

Initial investigations into this compound (VX-853) have primarily focused on three distinct areas: the inhibition of adipogenesis, the potentiation of antibiotics through the inhibition of bacterial efflux pumps, and neuroprotective effects linked to the modulation of glucocorticoid receptor signaling.

Inhibition of Adipogenesis

This compound has been identified as a potent inhibitor of adipogenesis, the process of pre-adipocyte differentiation into mature fat cells. This discovery has positioned this compound as a potential therapeutic agent for obesity and related metabolic disorders.

The anti-adipogenic effects of this compound are primarily mediated through the suppression of key transcriptional regulators of adipogenesis, namely Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα)[1]. This compound's intervention in this pathway leads to a subsequent reduction in the expression of genes involved in lipid accumulation and storage.

A simplified signaling pathway for the inhibition of adipogenesis by this compound is illustrated below:

The following table summarizes key quantitative findings from in vitro studies on this compound's anti-adipogenic effects.

| Parameter | Cell Line | Concentration | Result | Reference |

| Lipid Accumulation Inhibition | 3T3-L1 | 1 µM | Significant inhibition (p < 0.001) | [2] |

| PPARγ mRNA Suppression | 3T3-L1 | 1 µM | Potent suppression (p < 0.01) | [2] |

| C/EBPα mRNA Suppression | 3T3-L1 | 1 µM | Potent suppression (p < 0.01) | [2] |

Bacterial Efflux Pump Inhibition

This compound has been shown to act as a bacterial efflux pump inhibitor (EPI), a mechanism that can restore the efficacy of antibiotics against resistant strains of bacteria.

Bacterial efflux pumps are transmembrane proteins that actively transport antibiotics out of the bacterial cell, thereby reducing the intracellular concentration of the drug to sub-therapeutic levels. This compound inhibits these pumps, leading to an accumulation of the co-administered antibiotic within the bacterium and enhancing its antimicrobial activity.

The experimental workflow to determine the efficacy of this compound as an efflux pump inhibitor is depicted below:

This compound has demonstrated synergistic effects with various antibiotics against Gram-positive bacteria. The table below presents a summary of the observed reductions in the Minimum Inhibitory Concentration (MIC) of several antibiotics when used in combination with this compound.

| Bacterium | Antibiotic | This compound (VX-853) Concentration | Fold Reduction in MIC | Reference |

| S. aureus ATCC 29213 | Levofloxacin | 4x MEC | 2-4 | [3][4] |

| S. aureus ATCC 29213 | Ciprofloxacin | 4x MEC | 2-4 | [3][4] |

| S. aureus ATCC 29213 | Norfloxacin | 4x MEC | 2-4 | [3][4] |

| S. aureus ATCC 29213 | Gentamicin | 4x MEC | 2-4 | [3][4] |

| S. aureus ATCC 29213 | Novobiocin | 4x MEC | 2-4 | [3][4] |

| S. aureus ATCC 29213 | Tetracycline | 4x MEC | 2-4 | [3][4] |

*MEC (Minimal Effective Concentration) is the minimal concentration of the efflux pump inhibitor that produces the maximal reduction in the substrate MIC.

Neuroprotection and Modulation of Glucocorticoid Receptor Signaling

Early studies have suggested a neuroprotective role for this compound, with evidence of improved nerve function in a rat model of drug-induced diabetic neuropathy. This effect is thought to be mediated through its interaction with high molecular weight FKBPs, such as FKBP51 and FKBP52, which are involved in the regulation of glucocorticoid receptor (GR) activity.

This compound, unlike FK506, does not bind to FKBP12. Instead, it appears to have a dual specificity for FKBP51 and FKBP52. These proteins are part of the chaperone machinery that regulates the activity of the glucocorticoid receptor. By modulating the interaction of these FKBPs with the GR, this compound can influence GR-mediated gene transcription, which plays a role in neuronal survival and function.

The relationship between this compound, FKBPs, and the glucocorticoid receptor is depicted in the following diagram:

Detailed Experimental Protocols

3T3-L1 Adipocyte Differentiation Assay

This protocol is used to assess the effect of this compound on the differentiation of 3T3-L1 preadipocytes into mature adipocytes.

-

Cell Culture: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Differentiation: Two days post-confluence, induce differentiation by incubating the cells in DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin. This is referred to as MDI medium.

-

Treatment with this compound: Add this compound (VX-853) at the desired concentrations to the MDI medium.

-

Maturation: After 48 hours, replace the MDI medium with DMEM containing 10% FBS and 1 µg/mL insulin for another 48 hours.

-

Maintenance: Subsequently, maintain the cells in DMEM with 10% FBS, changing the medium every two days.

-

Assessment of Adipogenesis: After 8-10 days, assess adipocyte differentiation by staining for lipid droplets with Oil Red O. Quantify lipid accumulation by extracting the Oil Red O stain with isopropanol and measuring the absorbance at 510 nm.

Ethidium Bromide Efflux Assay

This assay is used to determine the ability of this compound to inhibit the efflux of ethidium bromide (EtBr), a substrate of many bacterial efflux pumps.

-

Bacterial Culture: Grow the bacterial strain of interest (e.g., Staphylococcus aureus) to the mid-logarithmic phase in a suitable broth medium.

-

Cell Preparation: Harvest the bacterial cells by centrifugation, wash them with phosphate-buffered saline (PBS), and resuspend them in PBS to a specific optical density.

-

Loading with EtBr: Incubate the bacterial suspension with EtBr at a final concentration that allows for its accumulation within the cells.

-

Initiation of Efflux: After the loading phase, centrifuge the cells, remove the EtBr-containing supernatant, and resuspend the cells in PBS containing glucose to energize the efflux pumps.

-

Treatment with this compound: Add this compound (VX-853) at various concentrations to the cell suspension.

-

Fluorescence Measurement: Monitor the fluorescence of the cell suspension over time using a fluorometer. A decrease in fluorescence indicates the efflux of EtBr. The inhibitory effect of this compound is observed as a slower rate of fluorescence decay compared to the control (no inhibitor).

Assessment of Nerve Function in a Diabetic Neuropathy Animal Model

This protocol outlines a general approach to evaluating the neuroprotective effects of this compound in a streptozotocin (STZ)-induced diabetic rat model.

-

Induction of Diabetes: Induce diabetes in adult male Sprague-Dawley rats by a single intraperitoneal injection of STZ (e.g., 60 mg/kg) dissolved in citrate buffer. Confirm diabetes by measuring blood glucose levels.

-

Treatment with this compound: After the establishment of neuropathy (typically 4-6 weeks after STZ injection), administer this compound (VX-853) or vehicle to the diabetic rats daily for a specified period (e.g., 4 weeks).

-

Nerve Conduction Velocity (NCV) Measurement: Anesthetize the rats and measure motor and sensory NCV in the sciatic and tibial nerves using stimulating and recording electrodes. A decrease in NCV is indicative of neuropathy, and an improvement with this compound treatment suggests a neuroprotective effect.

-

Thermal and Mechanical Sensitivity Testing: Assess sensory neuropathy by measuring the withdrawal latency of the hind paw in response to a thermal stimulus (e.g., radiant heat) or a mechanical stimulus (e.g., von Frey filaments). An increased withdrawal latency indicates hypoalgesia, a symptom of advanced neuropathy.

-

Histopathological Analysis: At the end of the treatment period, collect nerve tissues (e.g., sciatic nerve) for histological examination to assess nerve fiber morphology and density.

Conclusion

The early research on this compound (VX-853) has established it as a multifaceted investigational compound with a unique pharmacological profile. Its ability to inhibit adipogenesis, potentiate the effects of antibiotics, and exert neuroprotective effects through novel mechanisms distinct from its parent compound, FK506, highlights its potential for further development in several therapeutic areas. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals interested in the continued exploration of this compound and related molecules. Further studies are warranted to fully elucidate its clinical potential and to translate these promising preclinical findings into therapeutic applications.

References

Timcodar: A Technical Guide to its Chemical Structure, Properties, and Function as an Efflux Pump Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timcodar, also known as VX-853, is a potent efflux pump inhibitor (EPI) that has garnered significant attention for its ability to potentiate the efficacy of antibiotics, particularly those used in the treatment of tuberculosis (TB).[1][2] By blocking the action of efflux pumps in both pathogenic bacteria and host cells, this compound effectively increases the intracellular concentration of co-administered drugs, overcoming a key mechanism of drug resistance.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound, along with detailed experimental protocols for its evaluation.

Chemical Structure and Physicochemical Properties

This compound is a complex small molecule with the chemical formula C43H45ClN4O6.[4][5] Its structure and key properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (2S)-N-benzyl-3-(4-chlorophenyl)-N-(1,5-dipyridin-4-ylpentan-3-yl)-2-[methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino]propanamide | [5] |

| Synonyms | VX-853 | [6] |

| Molecular Formula | C43H45ClN4O6 | [4][5] |

| Molecular Weight | 749.3 g/mol | [4][5] |

| SMILES | CN(--INVALID-LINK--C(=O)N(Cc2ccccc2)C(CCc3ccncc3)CCc4ccncc4)C(=O)C(=O)c5cc(c(c(c5)OC)OC)OC | [4] |

| InChI | InChI=1S/C43H45ClN4O6/c1-47(43(51)40(49)34-27-38(52-2)41(54-4)39(28-34)53-3)37(26-32-10-14-35(44)15-11-32)42(50)48(29-33-8-6-5-7-9-33)36(16-12-30-18-22-45-23-19-30)17-13-31-20-24-46-25-21-31/h5-11,14-15,18-25,27-28,36-37H,12-13,16-17,26,29H2,1-4H3/t37-/m0/s1 | [4] |

Mechanism of Action

This compound's primary mechanism of action is the inhibition of efflux pumps, which are transmembrane proteins that actively transport a wide variety of substrates, including antibiotics, out of cells.[3][7] In the context of Mycobacterium tuberculosis (Mtb), this compound has a dual effect: it inhibits both bacterial and host macrophage efflux pumps.[1][8] This leads to an increased intracellular concentration of anti-TB drugs within the mycobacteria and the infected macrophages, thereby enhancing their therapeutic effect.[1] One of the key bacterial efflux pumps implicated in Mtb drug resistance and potentially targeted by this compound is Rv1258c.[2][3][4][5]

In Vitro and In Vivo Efficacy

Numerous studies have demonstrated the ability of this compound to potentiate the activity of various anti-TB drugs.

In Vitro Activity

| Assay | Organism/Cell Line | Drug Combination | Result | Reference |

| MIC | M. tuberculosis (broth culture) | This compound alone | 19 µg/mL | [1] |

| IC50 | M. tuberculosis-infected macrophages | This compound alone | 1.9 µg/mL | [1][8] |

| Synergy | M. tuberculosis (broth culture) | This compound + Rifampin, Bedaquiline, Clofazimine | Synergistic | [1] |

| Synergy | M. tuberculosis-infected macrophages | This compound + Rifampin, Moxifloxacin, Bedaquiline | Synergistic | [1][8] |

In Vivo Activity (Mouse Model of Tuberculosis)

| Drug Combination | Effect | Reference |

| This compound + Rifampin | 1.0 log10 reduction in lung bacterial burden compared to Rifampin alone | [1][8] |

| This compound + Isoniazid | 0.4 log10 reduction in lung bacterial burden compared to Isoniazid alone | [1][8] |

| This compound + Rifampin + Isoniazid | Reduced likelihood of relapse in a chronic infection model | [1][6] |

| This compound + Bedaquiline | Increased plasma exposure of Bedaquiline | [1][6] |

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of this compound.

In Vitro Synergy Testing: Checkerboard Assay

This protocol is used to assess the synergistic interaction between this compound and an anti-TB drug against M. tuberculosis.

Materials:

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase)

-

96-well microtiter plates

-

This compound and anti-TB drug stock solutions

-

M. tuberculosis H37Rv culture in mid-log phase

-

Resazurin solution

Procedure:

-

Prepare serial twofold dilutions of the anti-TB drug horizontally and this compound vertically in a 96-well plate.

-

Inoculate each well with M. tuberculosis H37Rv to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include wells with each drug alone and a drug-free control.

-

Incubate the plates at 37°C for 7 days.

-

Add resazurin solution to each well and incubate for a further 24-48 hours.

-

Determine the Minimal Inhibitory Concentration (MIC) for each drug alone and in combination, defined as the lowest concentration that prevents a color change of resazurin from blue to pink.

-

Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). A FICI of ≤ 0.5 is indicative of synergy.

Macrophage Infection Model

This protocol assesses the activity of this compound within the intracellular environment where M. tuberculosis resides.

Materials:

-

Macrophage cell line (e.g., J774A.1)

-

DMEM supplemented with 10% FBS

-

M. tuberculosis H37Rv culture

-

This compound and anti-TB drug solutions

-

Sterile water with 0.05% Tween 80

-

Middlebrook 7H11 agar plates

Procedure:

-

Seed macrophages in 24-well plates and allow them to adhere overnight.

-

Infect the macrophage monolayer with M. tuberculosis at a multiplicity of infection (MOI) of 1:1 for 4 hours.

-

Wash the cells three times with warm PBS to remove extracellular bacteria.

-

Add fresh media containing serial dilutions of this compound, the anti-TB drug, or their combination.

-

Incubate the plates for 4 days at 37°C in a 5% CO2 atmosphere.

-

Lyse the macrophages with sterile water containing 0.05% Tween 80.

-

Prepare serial dilutions of the lysate and plate on Middlebrook 7H11 agar.

-

Incubate the plates at 37°C for 3-4 weeks.

-

Count the colony-forming units (CFU) to determine the intracellular bacterial load.

In Vivo Mouse Model of Tuberculosis

This protocol evaluates the efficacy of this compound in a living organism.

Materials:

-

BALB/c mice

-

M. tuberculosis Erdman strain

-

Aerosol infection chamber

-

This compound and anti-TB drug formulations for oral gavage

-

Sterile PBS with 0.05% Tween 80

-

Middlebrook 7H11 agar plates

Procedure:

-

Infect mice with a low dose of M. tuberculosis Erdman via the aerosol route.

-

After 4 weeks to establish a chronic infection, randomize mice into treatment groups (e.g., vehicle control, anti-TB drug alone, this compound alone, combination therapy).

-

Administer drugs via oral gavage daily, 5 days a week, for 4-8 weeks.

-

At the end of the treatment period, euthanize the mice.

-

Aseptically remove the lungs and homogenize them in sterile PBS with 0.05% Tween 80.

-

Plate serial dilutions of the lung homogenates on Middlebrook 7H11 agar.

-

Incubate the plates at 37°C for 3-4 weeks and enumerate the CFUs.

-

For relapse studies, a cohort of mice is held for an additional period without treatment after the initial treatment course, followed by CFU enumeration to assess bacterial regrowth.

Conclusion

This compound represents a promising adjuvant therapy for tuberculosis by effectively inhibiting efflux pumps in both the pathogen and host cells. Its ability to restore and enhance the activity of existing anti-TB drugs highlights the potential of efflux pump inhibition as a strategy to combat antibiotic resistance. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and other efflux pump inhibitors.

References

- 1. Piperine as an inhibitor of Rv1258c, a putative multidrug efflux pump of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Frontiers | Mutations in Efflux Pump Rv1258c (Tap) Cause Resistance to Pyrazinamide, Isoniazid, and Streptomycin in M. tuberculosis [frontiersin.org]

- 5. Molecular modelling and simulation studies of the Mycobacterium tuberculosis multidrug efflux pump protein Rv1258c | PLOS One [journals.plos.org]

- 6. The efflux pump inhibitor this compound improves the potency of antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. The Efflux Pump Inhibitor this compound Improves the Potency of Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Efflux Pump Inhibitor Timcodar: A Technical Whitepaper on its Adjuvant Efficacy in Non-Replicating Persistent Tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tuberculosis (TB), particularly its non-replicating persistent form, presents a formidable challenge to global health, necessitating novel therapeutic strategies. This document provides a comprehensive technical overview of Timcodar (formerly VX-853), an efflux pump inhibitor, and its role as a potentiating agent for conventional anti-tuberculosis drugs. By inhibiting efflux pumps in both Mycobacterium tuberculosis and host macrophages, this compound increases intracellular drug concentrations, thereby enhancing efficacy against drug-susceptible and potentially drug-resistant bacilli. This guide synthesizes the available quantitative data, details key experimental methodologies, and visualizes the underlying mechanisms of action to support further research and development in this promising area.

Introduction: The Challenge of Non-Replicating Persistent TB

A significant hurdle in TB therapy is the presence of non-replicating or dormant bacilli, which exhibit phenotypic tolerance to many standard antibiotics.[1][2] These persistent bacteria, often found within the caseous necrotic core of granulomas, are a primary reason for the prolonged duration of current treatment regimens and a source of treatment relapse.[1] Efflux pumps, present in both M. tuberculosis and host cells like macrophages, actively expel antimicrobial agents, lowering their intracellular concentration and contributing to this drug tolerance.[3][4] this compound, an efflux pump inhibitor, has been investigated for its ability to counteract this mechanism and restore the potency of existing anti-TB drugs.[3][4]

Mechanism of Action: A Dual Approach

This compound's efficacy as an adjuvant in TB therapy stems from its dual action on both bacterial and host cell efflux pumps.[3][4]

Inhibition of M. tuberculosis Efflux Pumps

M. tuberculosis possesses a number of efflux pumps that can extrude a variety of anti-TB drugs. While this compound's specific mycobacterial targets are still under full investigation, its ability to potentiate drugs like rifampin, bedaquiline, and clofazimine in broth culture suggests a direct inhibitory effect on bacterial efflux mechanisms.[3][4] By blocking these pumps, this compound increases the intracellular concentration of the co-administered antibiotic, enhancing its bactericidal or bacteriostatic effect.

Modulation of Host Macrophage Efflux Pumps

A key aspect of this compound's activity is its effect on host macrophages, the primary niche for M. tuberculosis. The bacterium has been shown to upregulate the expression and activity of the P-glycoprotein (P-gp, encoded by the MDR1 or ABCB1 gene) efflux pump in infected macrophages.[5][6][7][8] This host-driven efflux further reduces the effective intracellular concentration of anti-TB drugs. This compound, as a mammalian efflux pump inhibitor, is proposed to counteract this effect, leading to higher and more sustained levels of antibiotics within the infected macrophage.[3]

Signaling Pathways and Experimental Workflows

Host Macrophage P-glycoprotein Upregulation by M. tuberculosis

Research has elucidated a signaling pathway by which M. tuberculosis upregulates P-glycoprotein in host macrophages. The infection leads to an increase in microRNA-431 (miR-431), which in turn suppresses Heat Shock Factor 1 (HSF1). HSF1 is a known transcriptional regulator of the MDR1 gene. By suppressing HSF1, the bacterium effectively increases the expression of P-glycoprotein, enhancing drug efflux from the macrophage.[6][7]

Caption: M. tb-induced P-glycoprotein upregulation in macrophages.

Proposed Mechanism of this compound Action in Macrophages

This compound is hypothesized to directly inhibit the P-glycoprotein pump on the macrophage surface. This action blocks the efflux of co-administered anti-TB drugs, leading to their accumulation within the cell and enhanced killing of intracellular non-replicating M. tuberculosis.

Caption: this compound's proposed inhibition of macrophage P-glycoprotein.

Experimental Workflow for In Vivo Efficacy Testing

The in vivo efficacy of this compound is typically assessed using a mouse model of chronic tuberculosis infection. This workflow involves establishing the infection, administering treatment regimens, and quantifying the bacterial load in the lungs.

Caption: Workflow for a mouse model of chronic TB infection.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound Alone and in Combination

| Assay Type | Organism/Cell Line | Compound(s) | MIC / IC₅₀ (µg/mL) | Synergy Observed |

| Broth Microdilution | M. tuberculosis | This compound | 19 | N/A |

| Broth Microdilution | M. tuberculosis | This compound + Rifampin | - | Yes |

| Broth Microdilution | M. tuberculosis | This compound + Bedaquiline | - | Yes |

| Broth Microdilution | M. tuberculosis | This compound + Clofazimine | - | Yes |

| Intracellular (Macrophage) | M. tuberculosis | This compound | 1.9 | N/A |

| Intracellular (Macrophage) | M. tuberculosis | This compound + Rifampin | - | Yes |

| Intracellular (Macrophage) | M. tuberculosis | This compound + Moxifloxacin | - | Yes |

| Intracellular (Macrophage) | M. tuberculosis | This compound + Bedaquiline | - | Yes |

| Data sourced from Grossman et al., 2015.[3][4] |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of TB Lung Infection

| Treatment Group | Duration | Log₁₀ Reduction in Lung CFU (vs. Untreated) | Log₁₀ Reduction (vs. Drug Alone) |

| Rifampin | 4 weeks | - | N/A |

| Rifampin + this compound | 4 weeks | - | 1.0 |

| Isoniazid | 4 weeks | - | N/A |

| Isoniazid + this compound | 4 weeks | - | 0.4 |

| Rifampin + Isoniazid | 9 or 12 weeks | - | N/A |

| Rifampin + Isoniazid + this compound | 9 or 12 weeks | Reduced likelihood of relapse | - |

| Data sourced from Grossman et al., 2015.[3][4] |

Key Experimental Protocols

In Vitro Synergy Testing (Checkerboard Assay)

Objective: To determine the synergistic, additive, indifferent, or antagonistic effect of this compound in combination with anti-TB drugs.

Methodology:

-

Preparation of Reagents: Stock solutions of this compound and the anti-TB drug of interest are prepared in a suitable solvent (e.g., DMSO) and then diluted in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

-

Plate Setup: A 96-well microtiter plate is used. Along the x-axis, serial twofold dilutions of the anti-TB drug are made. Along the y-axis, serial twofold dilutions of this compound are made. This creates a matrix of varying concentrations of both compounds.

-

Inoculation: A standardized inoculum of M. tuberculosis (e.g., H37Rv) is prepared to a specific turbidity (e.g., McFarland standard 0.5) and further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: The plate is sealed and incubated at 37°C for 7-14 days.

-

Assessment of Growth: Bacterial growth is assessed either visually, by measuring optical density at 600 nm, or using a growth indicator such as resazurin. The Minimum Inhibitory Concentration (MIC) for each drug alone and for each combination is determined.

-

Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

-

Synergy: FICI ≤ 0.5

-

Indifference/Additive: 0.5 < FICI ≤ 4.0

-

Antagonism: FICI > 4.0

-

Intracellular Activity in Macrophages

Objective: To evaluate the effect of this compound on the activity of anti-TB drugs against intracellular M. tuberculosis.

Methodology:

-

Cell Culture: A human monocyte cell line (e.g., THP-1) is cultured and differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).

-

Infection: The differentiated macrophages are infected with M. tuberculosis (often a luminescent or fluorescent reporter strain for easier quantification) at a specific multiplicity of infection (MOI), for example, 1:1. The infection is allowed to proceed for several hours, after which extracellular bacteria are washed away.

-

Drug Treatment: The infected macrophages are then treated with various concentrations of the anti-TB drug with or without a fixed concentration of this compound.

-

Incubation: The treated, infected cells are incubated for a period of 3 to 5 days.

-

Quantification of Bacterial Load: The intracellular bacterial load is quantified. If a reporter strain is used, luminescence or fluorescence is measured. Alternatively, the macrophages are lysed, and the lysate is serially diluted and plated on Middlebrook 7H10 or 7H11 agar to determine CFU counts.

-

Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated for the anti-TB drug in the presence and absence of this compound. A significant reduction in the IC₅₀ in the presence of this compound indicates potentiation.

Chronic Mouse Model of Tuberculosis

Objective: To assess the in vivo efficacy of this compound in combination with standard TB drugs to reduce bacterial burden and prevent relapse.

Methodology:

-

Animal Model: Specific pathogen-free female BALB/c or C57BL/6 mice (6-8 weeks old) are commonly used.

-

Infection: Mice are infected via the aerosol route with a low dose of M. tuberculosis (e.g., Erdman or H37Rv strain) to establish a pulmonary infection of approximately 100-200 CFU in the lungs.

-

Establishment of Chronic Infection: The infection is allowed to establish for 6-8 weeks, at which point a stable, high bacterial burden is present in the lungs, mimicking chronic human TB.

-

Treatment Regimen: Mice are randomized into treatment groups: vehicle control, anti-TB drug alone (e.g., rifampin at 10 mg/kg), this compound alone (e.g., 200 mg/kg), and the combination of the anti-TB drug and this compound. Drugs are typically administered by oral gavage, 5 days a week. This compound may be administered several hours before the anti-TB drug to ensure inhibition of efflux pumps.

-

Duration and Endpoints: Treatment is carried out for a defined period (e.g., 4, 8, or 12 weeks). At the end of the treatment phase, a subset of mice from each group is euthanized, and their lungs are harvested for CFU enumeration.

-

Relapse Study: To assess for sterilizing activity, another subset of mice is left untreated for an additional period (e.g., 8 weeks) after the completion of therapy. These mice are then euthanized, and their lungs are cultured to determine if the infection has relapsed.

-

Data Analysis: The mean log₁₀ CFU counts in the lungs of different treatment groups are compared. A statistically significant greater reduction in CFU in the combination group compared to the single-drug group indicates in vivo potentiation. A lower proportion of mice with positive lung cultures in the combination group after the relapse phase indicates improved sterilizing activity.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a promising candidate for host- and pathogen-directed therapy against non-replicating persistent tuberculosis. Its ability to potentiate the effects of key anti-TB drugs, particularly rifampin, both in vitro and in vivo, warrants further investigation. Future research should focus on:

-

Identifying the specific M. tuberculosis efflux pumps inhibited by this compound.

-

Confirming the direct inhibition of macrophage P-glycoprotein by this compound and elucidating the downstream consequences on cellular signaling.

-

Evaluating the efficacy of this compound in combination with a broader range of anti-TB drugs against drug-resistant strains of M. tuberculosis.

-

Conducting further preclinical studies in more advanced animal models that better replicate human granuloma pathology (e.g., C3HeB/FeJ mice).

A deeper understanding of this compound's multifaceted mechanism of action will be crucial for its potential translation into a clinical setting, where it could contribute to shorter, more effective, and relapse-free treatment regimens for tuberculosis.

References

- 1. Fighting tuberculosis by drugs targeting nonreplicating Mycobacterium tuberculosis bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simple model for testing drugs against nonreplicating Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Efflux Pump Inhibitor this compound Improves the Potency of Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The efflux pump inhibitor this compound improves the potency of antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Effect of Mycobacterium tuberculosis Enhancement of Macrophage P-Glycoprotein Expression and Activity on Intracellular Survival During Antituberculosis Drug Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Host-Targeted Effects of Timcodar: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timcodar (formerly VX-853) is a potent, third-generation, non-immunosuppressive derivative of the macrolide FK506. It has emerged as a significant area of investigation, particularly for its role as an efflux pump inhibitor (EPI). In the landscape of infectious diseases, particularly tuberculosis (TB), the strategy of targeting host cellular mechanisms to augment the efficacy of antimicrobial agents is gaining considerable traction. This technical guide delves into the core of this compound's host-targeted effects, summarizing key quantitative data, detailing experimental methodologies, and visualizing the complex interplay of signaling pathways involved in its mechanism of action. The primary focus is on its activity within macrophages, the principal host cells for Mycobacterium tuberculosis (Mtb).

The antimycobacterial drug-potentiating activity of this compound is multifaceted and dependent on the specific drug it is combined with, involving both bacterial and host-targeted mechanisms.[1] Its ability to inhibit mammalian efflux pumps makes it a promising candidate for host-directed therapy, aiming to increase intracellular concentrations of anti-TB drugs and overcome multidrug resistance.[2][3]

Quantitative Data on this compound's Efficacy

The following tables summarize the key quantitative findings from preclinical studies investigating the synergistic effects of this compound with various antimycobacterial agents.

Table 1: In Vitro Efficacy of this compound Against Mycobacterium tuberculosis

| Metric | Condition | This compound Alone | This compound in Combination | Drug Combination | Fold Increase in Potency | Reference |

| MIC | Broth Culture | 19 µg/ml | - | - | - | [1][4] |

| IC50 | Mtb-infected Macrophages | - | 1.9 µg/ml | Rifampin, Moxifloxacin, Bedaquiline | ~10-fold | [1][4] |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Tuberculosis Lung Infection

| Drug Combination | Log10 Reduction in Bacterial Burden (Lung) Compared to Drug Alone | Reference |

| This compound + Rifampin | 1.0 | [1][4] |

| This compound + Isoniazid | 0.4 | [1][4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the cited studies on this compound.

In Vitro Drug Susceptibility Testing

-

Bacterial Strains and Culture: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% oleic acid-albumin-dextrose-catalase (OADC).

-

Minimum Inhibitory Concentration (MIC) Assay:

-

A twofold serial dilution of this compound and comparator drugs is prepared in a 96-well microplate.

-

An inoculum of Mtb is added to each well to a final concentration of approximately 5 x 105 CFU/ml.

-

Plates are incubated at 37°C for 7-14 days.

-

The MIC is determined as the lowest concentration of the drug that inhibits visible growth of Mtb.

-

Macrophage Infection Assays

-

Cell Lines: Human monocyte-derived macrophages (hMDMs) or murine macrophage cell lines (e.g., J774A.1) are used.

-

Infection Protocol:

-

Macrophages are seeded in 96-well plates and allowed to adhere.

-

The cells are then infected with Mtb at a specified multiplicity of infection (MOI), typically 1:1 or 10:1.

-

After a phagocytosis period (e.g., 4 hours), extracellular bacteria are removed by washing with antibiotic-containing medium.

-

-

Drug Treatment and Viability Assessment:

-

Infected macrophages are treated with serial dilutions of this compound, an anti-TB drug, or a combination of both.

-

After a defined incubation period (e.g., 72 hours), macrophage viability can be assessed using assays like the CellTiter-Glo Luminescent Cell Viability Assay.

-

To determine the intracellular bacterial load, macrophages are lysed with a solution of 0.1% saponin, and the lysate is serially diluted and plated on Middlebrook 7H10 agar plates.

-

Colony-forming units (CFUs) are counted after incubation at 37°C for 3-4 weeks.

-

The 50% inhibitory concentration (IC50) is calculated as the drug concentration that reduces bacterial CFU by 50% compared to untreated controls.

-

In Vivo Mouse Model of Tuberculosis

-

Animal Model: C57BL/6 mice are commonly used.

-

Infection: Mice are infected with a low-dose aerosol of Mtb H37Rv to establish a lung infection.

-

Drug Treatment:

-

Treatment is initiated several weeks post-infection when a chronic infection is established.

-

Mice are treated with vehicle control, this compound alone, an anti-TB drug alone, or a combination of this compound and the anti-TB drug.

-

Drugs are typically administered orally or via gavage for a specified duration (e.g., 4-8 weeks).

-

-

Assessment of Bacterial Burden:

-

At the end of the treatment period, mice are euthanized, and the lungs and spleens are harvested.

-

Organs are homogenized, and serial dilutions of the homogenates are plated on 7H10 agar.

-

CFUs are counted after 3-4 weeks of incubation to determine the bacterial load.

-

Signaling Pathways and Mechanisms of Action

This compound's primary host-targeted mechanism involves the inhibition of efflux pumps in macrophages. These pumps, such as P-glycoprotein (ABCB1), are ATP-binding cassette (ABC) transporters that can actively transport a wide range of substrates, including antibiotics, out of the cell. Mycobacterium tuberculosis infection has been shown to upregulate the expression of these pumps in macrophages, contributing to the reduced efficacy of anti-TB drugs.[5][6] By inhibiting these pumps, this compound increases the intracellular concentration of co-administered antibiotics, thereby enhancing their antimycobacterial activity.

While the direct downstream signaling consequences of this compound-mediated efflux pump inhibition are not yet fully elucidated, it is crucial to understand the broader context of macrophage signaling during Mtb infection. The following diagrams illustrate the general signaling pathways activated in macrophages upon Mtb infection and the proposed mechanism of this compound's action.

Upon infection, Mycobacterium tuberculosis triggers a cascade of signaling events within the macrophage, primarily through the activation of pattern recognition receptors (PRRs) like Toll-like receptors (TLRs). This leads to the activation of downstream signaling pathways, including the NF-κB and MAPK pathways, resulting in the production of various cytokines and chemokines that orchestrate the immune response. Some bacterial ABC transporters have been shown to modulate host cell immune responses, potentially through the NF-κB and p38 pathways.[7]

References

- 1. The efflux pump inhibitor this compound improves the potency of antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. The Efflux Pump Inhibitor this compound Improves the Potency of Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (VX-853) Is a Non-FKBP12 Binding Macrolide Derivative That Inhibits PPARγ and Suppresses Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Effect of Mycobacterium tuberculosis Enhancement of Macrophage P-Glycoprotein Expression and Activity on Intracellular Survival During Antituberculosis Drug Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rv1273c, an ABC transporter of Mycobacterium tuberculosis promotes mycobacterial intracellular survival within macrophages via modulating the host cell immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: In Vitro Protocols for Assessing Synergistic Activity of Timcodar

Audience: Researchers, scientists, and drug development professionals.

Introduction

Timcodar (formerly VX-853) is recognized as an efflux pump inhibitor.[1][2] Efflux pumps are proteins present in both mammalian and microbial cells that can actively transport a wide range of substrates, including therapeutic drugs, out of the cell. This mechanism can reduce the intracellular concentration of a drug, diminishing its efficacy and contributing to the development of drug resistance. By inhibiting these pumps, compounds like this compound can restore or enhance the activity of co-administered drugs.[2][3]

This application note provides detailed protocols for testing the synergistic potential of this compound in combination with other therapeutic agents in vitro. Drug synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects.[4] Quantifying synergy is crucial in drug development to identify combinations that can increase therapeutic efficacy, overcome resistance, or reduce dosages to minimize toxicity.[5][6]

The most common methodologies for quantifying synergy are the Chou-Talalay method, which calculates a Combination Index (CI), and the associated graphical representation, the isobologram.[7][8] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 signifies antagonism.[8][9]

Mechanism of Action: this compound as a Synergistic Agent

This compound's primary mechanism involves the inhibition of efflux pumps. In the context of a combination therapy, this compound blocks the pump responsible for expelling a partner drug, leading to its accumulation inside the cell and enhanced activity at its target site. This mechanism has been demonstrated to potentiate the effects of several antimycobacterial agents against Mycobacterium tuberculosis.[1][3]

Caption: Mechanism of this compound-mediated drug synergy.

Experimental Protocol: Checkerboard Synergy Assay

This protocol outlines a checkerboard dilution method in a 96-well plate format to assess the synergy between this compound and a partner drug. The endpoint is measured using the MTT cell viability assay, a colorimetric assay for assessing cell metabolic activity.[10]

Materials

-

Target cells (e.g., cancer cell line, or macrophage cell line like THP-1 for infection models)

-

Cell culture medium and supplements (e.g., FBS, antibiotics)

-

Phosphate-Buffered Saline (PBS)

-

This compound and partner drug(s)

-

Dimethyl sulfoxide (DMSO) for drug stock preparation

-

96-well flat-bottom cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

Experimental Workflow

Caption: Workflow for in vitro synergy testing.

Step-by-Step Procedure

-

Cell Seeding:

-

Culture and harvest cells in their logarithmic growth phase.

-

Determine cell viability and count using a method like trypan blue exclusion.

-

Dilute the cell suspension to the optimal seeding density (determined empirically, typically 5,000-10,000 cells/well).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate. Leave wells on the perimeter filled with sterile PBS to minimize evaporation.

-

Incubate the plate for 18-24 hours at 37°C, 5% CO₂, to allow cells to attach.[11]

-

-

Drug Preparation and Addition (Checkerboard):

-

Prepare stock solutions of this compound and the partner drug in DMSO and then dilute them in culture medium to create a range of concentrations (e.g., 8x, 4x, 2x, 1x, 0.5x, 0.25x, 0.125x of the IC₅₀).

-

Remove the medium from the wells and add 50 µL of this compound dilutions horizontally and 50 µL of the partner drug dilutions vertically.

-

Include wells for each drug alone, as well as untreated (vehicle control) and no-cell (blank) controls.

-

-

Incubation:

-

Return the plate to the incubator for a period relevant to the cell line and drug mechanism (typically 48-72 hours).

-

-

MTT Assay:

-

After incubation, carefully add 10-20 µL of MTT stock solution (5 mg/mL) to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Read the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired to reduce background noise.

-

Data Analysis and Presentation

-

Calculate Percent Inhibition:

-

Correct the absorbance readings by subtracting the average absorbance of the blank wells.

-

Calculate the percent inhibition for each well using the formula: % Inhibition = (1 - (Abs_treated / Abs_vehicle_control)) * 100

-

-

Quantify Synergy using Combination Index (CI):

-

Use a specialized software like CompuSyn or CalcuSyn, which employs the Chou-Talalay method to calculate CI values.[11]

-

The CI is calculated based on the doses of each drug alone and in combination that are required to produce a certain level of effect (e.g., 50% inhibition).

-

The results are interpreted as follows:

-

Caption: Interpretation of Combination Index (CI) values.

-

Visualize with Isobologram:

-

An isobologram is a graphical representation of synergy.[12][13] The concentrations of Drug A and Drug B required to produce a specific effect (e.g., IC₅₀) are plotted on the x and y axes, respectively.

-

A straight line connecting these two points represents additivity. Data points for combination treatments that fall below this line indicate synergy, while points above it indicate antagonism.[13]

-

Data Presentation Tables

Quantitative data should be summarized in clear, well-structured tables for easy interpretation.

Table 1: Percent Inhibition of Target Cells (Example data for a fixed concentration of this compound)

| Partner Drug Conc. (µM) | % Inhibition (Partner Drug Alone) | % Inhibition (Partner Drug + X µM this compound) |

| 0 | 0% | 15% (this compound Alone) |

| 0.1 | 10% | 45% |

| 0.5 | 25% | 75% |

| 1.0 | 50% | 92% |

| 2.0 | 70% | 98% |

Table 2: Combination Index (CI) Values (Calculated from checkerboard assay data)

| % Effect (Inhibition) | This compound (µM) | Partner Drug (µM) | Combination Index (CI) | Interpretation |

| 50% | 0.8 | 0.2 | 0.45 | Synergy |

| 75% | 1.5 | 0.5 | 0.62 | Synergy |

| 90% | 2.5 | 1.1 | 0.88 | Synergy |

Conclusion

The protocols described provide a robust framework for evaluating the synergistic potential of this compound in combination with other therapeutic agents. By employing a checkerboard assay design and analyzing the data with the Chou-Talalay method, researchers can quantitatively determine whether a drug combination is synergistic, additive, or antagonistic. This information is invaluable for prioritizing drug combinations for further preclinical and clinical development, with the ultimate goal of creating more effective therapeutic regimens.

References

- 1. The efflux pump inhibitor this compound improves the potency of antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. The Efflux Pump Inhibitor this compound Improves the Potency of Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. criver.com [criver.com]

- 7. researchgate.net [researchgate.net]

- 8. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. MTT assay and synergism evaluation [bio-protocol.org]

- 12. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]

- 13. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]

Application Notes and Protocols: Utilizing Timcodar in Mycobacterium tuberculosis Infected Macrophage Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis, is a formidable intracellular pathogen that primarily resides and replicates within host macrophages. The ability of M. tuberculosis to survive and persist within these phagocytic cells is a key aspect of its pathogenesis and presents a significant challenge for effective treatment. One of the mechanisms contributing to the survival of M. tuberculosis within macrophages is the expression of efflux pumps, which can actively transport antimicrobial agents out of the bacterium, thereby reducing their intracellular concentration and efficacy.

Timcodar (formerly VX-853) is an efflux pump inhibitor that has demonstrated significant potential in augmenting the activity of antituberculosis drugs.[1][2] When used in combination with existing anti-TB agents, this compound has been shown to enhance their potency against M. tuberculosis, particularly within the context of infected macrophages.[1][2] These application notes provide a comprehensive overview of the use of this compound in M. tuberculosis infected macrophage models, including its mechanism of action, protocols for in vitro studies, and a summary of key quantitative data.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of bacterial efflux pumps. In M. tuberculosis, these pumps can be induced upon infection of macrophages, contributing to tolerance against antibiotics like rifampin (RIF).[1] By blocking these pumps, this compound increases the intracellular concentration of co-administered antibiotics, thereby enhancing their bactericidal or bacteriostatic effects.[1] While the primary target of this compound is the mycobacterial efflux pump, the improved efficacy of antibiotics within the macrophage can indirectly influence host cell signaling pathways involved in the control of M. tuberculosis infection, such as autophagy and apoptosis. The potentiation of antibiotic activity by this compound appears to be complex and dependent on the specific drug it is combined with, suggesting the involvement of both bacterial and host-targeted mechanisms.[2]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for this compound and a general experimental workflow for its evaluation in macrophage models.

References

Application Notes and Protocols for Evaluating Timcodar Efficacy in Animal Models of Tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Introduction